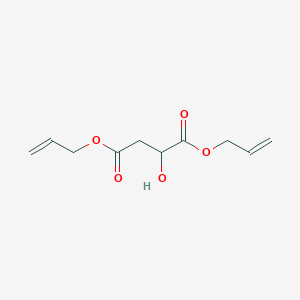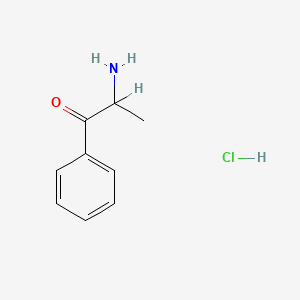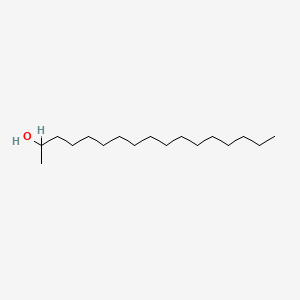
Hexadecan-1-ol;2-methyloxirane;oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecan-1-ol;2-methyloxirane;oxirane is an amphiphilic compound that combines hydrophobic and hydrophilic properties. This compound is part of a broader class of polyethers, which are known for their versatility and wide range of applications. The unique structure of propylene oxide ethylene oxide polymer hexadecyl ether allows it to form micelles and hydrogels in aqueous solutions, making it useful in various industrial and scientific applications .
Vorbereitungsmethoden
The synthesis of propylene oxide ethylene oxide polymer hexadecyl ether typically involves the polymerization of propylene oxide and ethylene oxide in the presence of a catalyst. The process can be carried out using different polymerization methods, including anionic ring-opening polymerization, coordination polymerization, and cationic polymerization . Industrial production often employs double-metal cyanide catalysts to achieve high efficiency and control over the polymer structure . The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the polymerization process and obtain the desired molecular weight and properties .
Analyse Chemischer Reaktionen
Hexadecan-1-ol;2-methyloxirane;oxirane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents . For example, the oxidation of the polymer can be achieved using hydrogen peroxide or other peroxides, leading to the formation of hydroxylated products . Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols . Substitution reactions often involve the replacement of functional groups with other reactive species, leading to the formation of modified polymers with different properties .
Wissenschaftliche Forschungsanwendungen
Hexadecan-1-ol;2-methyloxirane;oxirane has a wide range of scientific research applications. In chemistry, it is used as a surfactant and emulsifier in various formulations . In biology, it is employed in the preparation of drug delivery systems and as a stabilizer for proteins and enzymes . In medicine, it is used in the formulation of pharmaceutical products and as a component of medical devices . In industry, it is utilized in the production of lubricants, adhesives, and coatings . The compound’s ability to form micelles and hydrogels makes it particularly valuable in applications requiring controlled release and targeted delivery of active ingredients .
Wirkmechanismus
The mechanism of action of propylene oxide ethylene oxide polymer hexadecyl ether involves its ability to interact with both hydrophobic and hydrophilic environments. The polymer’s amphiphilic nature allows it to form micelles in aqueous solutions, encapsulating hydrophobic molecules within its core . This property is exploited in drug delivery systems, where the polymer can encapsulate and protect active pharmaceutical ingredients, enhancing their stability and bioavailability . The polymer can also interact with cell membranes, facilitating the transport of encapsulated molecules into cells . The molecular targets and pathways involved in these interactions depend on the specific application and the nature of the encapsulated molecules .
Vergleich Mit ähnlichen Verbindungen
Hexadecan-1-ol;2-methyloxirane;oxirane is similar to other amphiphilic polyethers, such as poloxamers and polyethylene glycol-polypropylene glycol block copolymers . its unique structure, which includes a long hexadecyl chain, provides distinct advantages in terms of hydrophobicity and micelle formation . Compared to poloxamers, propylene oxide ethylene oxide polymer hexadecyl ether offers better control over the hydrophilic-lipophilic balance, making it more suitable for specific applications requiring tailored solubility and stability . Similar compounds include polyethylene glycol, polypropylene glycol, and other block copolymers with varying ratios of ethylene oxide and propylene oxide .
Eigenschaften
CAS-Nummer |
37311-01-6 |
|---|---|
Molekularformel |
C21H44O3 |
Molekulargewicht |
344.6 g/mol |
IUPAC-Name |
hexadecan-1-ol;2-methyloxirane;oxirane |
InChI |
InChI=1S/C16H34O.C3H6O.C2H4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-3-2-4-3;1-2-3-1/h17H,2-16H2,1H3;3H,2H2,1H3;1-2H2 |
InChI-Schlüssel |
GTABBGRXERZUAH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCO.CC1CO1.C1CO1 |
Kanonische SMILES |
CCCCCCCCCCCCCCCCO.CC1CO1.C1CO1 |
Key on ui other cas no. |
9087-53-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















